Talazoparib

Catalog No.
S002092
CAS No.
1207456-01-6
M.F
C19H14F2N6O
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talazoparib

CAS Number

1207456-01-6

Product Name

Talazoparib

IUPAC Name

(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one

Molecular Formula

C19H14F2N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1

InChI Key

HWGQMRYQVZSGDQ-HZPDHXFCSA-N

SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Synonyms

Talazoparib; BMN-673

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Isomeric SMILES

CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F

Description

The exact mass of the compound Talazoparib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Talazoparib belongs to a class of drugs called poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair within cells. Talazoparib works by blocking the function of PARP, specifically PARP1 and PARP2 enzymes [].

Cancer cells often have mutations in genes involved in DNA repair pathways. When PARP is inhibited in these cells, single-stranded DNA breaks can't be efficiently repaired, leading to formation of double-stranded breaks. These double-stranded breaks are more difficult to repair and can trigger cell death in cancer cells [, ].

Research on Specific Cancers

Talazoparib is being studied in clinical trials for the treatment of different cancers, with a focus on tumors with mutations in genes related to DNA repair, such as BRCA1 and BRCA2 [, , ].

  • Breast Cancer: Research suggests that talazoparib may be effective in treating HER2-negative, metastatic breast cancer, particularly in patients with germline BRCA mutations [, , ].
  • Other Cancers: Ongoing clinical trials are investigating the use of talazoparib in other cancers, including prostate cancer and ovarian cancer [].

Talazoparib is a potent small molecule inhibitor of polyadenosine 5'-diphosphoribose polymerase, commonly referred to as PARP. It is primarily utilized in the treatment of certain types of breast and prostate cancers, particularly those associated with mutations in the BRCA1 and BRCA2 genes. Talazoparib works by interfering with the DNA repair mechanisms in cancer cells, leading to cell death due to the accumulation of DNA damage. It was approved for clinical use in October 2018 in the United States and subsequently in June 2019 in the European Union under the trade name Talzenna. Its chemical formula is C26H22F2N6O4S, with a molecular weight of 552.56 Daltons .

  • Toxicity: Clinical trials have reported side effects associated with Talazoparib, including anemia, fatigue, nausea, and cytopenia (low blood cell count) [].
  • Flammability: Not readily flammable
  • Reactivity: No significant reactivity concerns reported

Talazoparib acts primarily through its inhibition of PARP enzymes, which are crucial for repairing single-strand breaks in DNA. The mechanism involves:

  • Inhibition of PARP Activity: Talazoparib binds to PARP-1 and PARP-2 with high affinity, preventing these enzymes from executing their role in DNA repair.
  • Formation of DNA Damage: By inhibiting PARP, talazoparib leads to the accumulation of unrepaired single-strand breaks, which subsequently result in double-strand breaks during DNA replication.
  • Synthetic Lethality: In cells with BRCA mutations, where homologous recombination repair is compromised, the inhibition of PARP leads to cell death due to overwhelming DNA damage .

Talazoparib exhibits significant biological activity against cancer cells harboring mutations in DNA repair genes. In vitro studies have demonstrated that talazoparib induces cytotoxicity in various cancer cell lines, particularly those with defective BRCA1 or BRCA2 genes. This selectivity stems from the concept of synthetic lethality, where the combination of PARP inhibition and defective homologous recombination leads to enhanced cell death .

Clinical trials have shown improved progression-free survival rates in patients with advanced breast cancer who have BRCA mutations when treated with talazoparib. Adverse effects commonly associated with talazoparib include fatigue, anemia, nausea, and neutropenia .

The synthesis of talazoparib involves several steps that typically include:

  • Formation of Key Intermediates: The synthesis begins with the preparation of specific intermediates that contain the necessary functional groups for subsequent reactions.
  • Coupling Reactions: Key intermediates undergo coupling reactions to form the core structure of talazoparib.
  • Final Modifications: The final steps involve modifications that yield talazoparib in its active form, including purification processes to ensure high purity levels suitable for pharmaceutical use.

The exact synthetic route can vary based on proprietary methods used by pharmaceutical companies .

Talazoparib is primarily used for:

  • Treatment of Breast Cancer: It is indicated for patients with locally advanced or metastatic breast cancer who possess germline BRCA mutations.
  • Prostate Cancer Therapy: Recent approvals have expanded its use to metastatic castration-resistant prostate cancer when combined with other agents like enzalutamide .
  • Research

Talazoparib has been studied for potential drug interactions that may affect its pharmacokinetics:

  • Drug Transporters: Co-administration with drugs that inhibit P-glycoprotein or breast cancer resistance protein may increase talazoparib concentrations, potentially leading to enhanced effects or increased toxicity .
  • Metabolic Pathways: Talazoparib undergoes minimal hepatic metabolism; therefore, interactions with other drugs metabolized by cytochrome P450 enzymes are less likely but still warrant consideration during therapy .

Talazoparib belongs to a class of drugs known as PARP inhibitors. Other notable compounds in this category include:

Compound NameMechanismUnique Features
OlaparibPARP inhibitorFirst-in-class; less potent than talazoparib in trapping PARP on DNA
NiraparibPARP inhibitorExtended half-life; approved for maintenance therapy
RucaparibPARP inhibitorApproved for ovarian cancer; distinct structural features

Uniqueness of Talazoparib

Talazoparib is distinguished from other PARP inhibitors by its superior potency in trapping PARP on DNA—approximately 100 times more efficient than olaparib. This enhanced mechanism contributes to its effectiveness against tumors with BRCA mutations and supports its clinical utility in managing resistant cancers .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

380.11971542 g/mol

Monoisotopic Mass

380.11971542 g/mol

Heavy Atom Count

28

Appearance

white solid powder

UNII

9QHX048FRV

Drug Indication

Talazoparib is indicated for the treatment of adult patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer. This indication is approved by the FDA, EMA, and Health Canada. In the US, talazoparib is also indicated in combination with [enzalutamide] for the treatment of adult patients with HRR gene-mutated metastatic castration-resistant prostate cancer (mCRPC).
Talzenna is indicated as monotherapy for the treatment of adult patients with germline BRCA1/2 mutations, who have HER2-negative locally advanced or metastatic breast cancer . Patients should have been previously treated with an anthracycline and/or a taxane in the (neo)adjuvant, locally advanced or metastatic setting unless patients were not suitable for these treatments. Patients with hormone receptor (HR)-positive breast cancer should have been treated with a prior endocrine-based therapy, or be considered unsuitable for endocrine-based therapy.
Treatment of Ewing sarcoma
Treatment of breast malignant neoplasms, Treatment of prostate malignant neoplasms

Livertox Summary

Talazoparib is an orally available small molecule inhibitor of the DNA repair enzyme poly ADP-ribose polymerase (PARP) which is used as an antineoplastic agent in the treatment of selected cases of breast cancer. Talazoparib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway. DNA double-strand breaks (DSBs) are repaired via homologous recombination by tumour suppressor proteins encoded by _BRCA1_ and _BRCA2_. Talazoparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1 and PARP2. _In vitro_, talazoparib binds to PARP-1 and -2 isoforms with similar affinity. Inhibition of the BER pathway by talazoparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone leads to detrimental results. By inhibiting PARP, talazoparib increases the formation of PARP-DNA complexes resulting in DNA damage, decreased cell proliferation, and apoptosis.

Absorption Distribution and Excretion

After administration of talazoparib 1 mg orally once daily, the mean [% coefficient of variation (CV%)] AUC and maximum observed plasma concentration (Cmax) of talazoparib at steady-state was 208 (37%) ng x hr/mL and 16.4 (32%) ng/mL, respectively. The mean (CV%) steady-state Ctrough was 3.53 (61%) ng/mL. Steady state was reached within two to three weeks of therapy. The Tmax ranges from one to two hours. A high-fat, high-calorie food increased the mean Cmax by 46% and the median Tmax from one to four hours, without affecting the AUC.
The major route of elimination is renal excretion. Approximately 68.7% of the total administered radiolabeled dose of talazoparib was recovered in urine, where 54.6% of that dose was in the form of an unchanged drug. About 19.7% of the drug was recovered in feces, with 13.6% of the dose is unchanged.
The mean apparent volume of distribution of talazoparib is 420 L.
The mean apparent oral clearance is 6.45 L/h. The inter-subject variability is 31%.

Metabolism Metabolites

Talazoparib undergoes minimal hepatic metabolism. The metabolic pathways include mono-oxidation, dehydrogenation, cysteine conjugation of mono-desfluoro talazoparib, and glucuronide conjugation.

Wikipedia

Talazoparib
Pentafluorophenol

Biological Half Life

The mean terminal plasma half-life (±standard deviation) is 90 (±58) hours in patients with cancer.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

"Talzenna Product information". Health Canada. 25 April 2012. Retrieved 29 May 2022.

"Summary Basis of Decision (SBD) for Talzenna". Health Canada. 23 October 2014. Retrieved 29 May 2022.

"Talzenna 0.25 mg hard capsules - Summary of Product Characteristics (SmPC)". (emc). 1 June 2021. Retrieved 9 July 2021.

Medivation Inc. "Talazoparib". Archived from the original on 8 June 2017. Retrieved 21 November 2016.

"FDA approves Lynparza to treat advanced ovarian cancer". U.S. Food and Drug Administration (FDA) (Press release). 19 December 2014. Archived from the original on 19 December 2014. Retrieved 16 December 2019.

Brown JS, Kaye SB, Yap TA (March 2016). "PARP inhibitors: the race is on". British Journal of Cancer. 114 (7): 713–5. doi:10.1038/bjc.2016.67. PMC 4984871. PMID 27022824.

Pfizer Inc. "European Commission Approves TALZENNA (talazoparib) for Patients with Inherited (Germline) BRCA-Mutated Locally Advanced or Metastatic Breast Cancer".

"Drug Approval Package: Talzenna (talazoparib)". U.S. Food and Drug Administration (FDA). 29 October 2018. Retrieved 10 March 2020.

"Talzenna EPAR". European Medicines Agency (EMA). 8 July 2019. Retrieved 10 March 2020.

Talzenna FDA Professional Drug Information

Shen Y, Aoyagi-Scharber M, Wang B (June 2015). "Trapping Poly(ADP-Ribose) Polymerase". The Journal of Pharmacology and Experimental Therapeutics. 353 (3): 446–57. doi:10.1124/jpet.114.222448. PMID 25758918. S2CID 9810541.

Biomarin (24 August 2015). "Medivation to Expand Global Oncology Franchise With the Acquisition of All Worldwide Rights to Talazoparib (BMN 673), a Potent PARP Inhibitor, From BioMarin".

Inman S (25 August 2015). "Medivation Acquires BioMarin's PARP Inhibitor Talazoparib".

Explore Compound Types